molecular formula C18H14O2 B3058011 2-(Naphthalen-2-ylmethoxy)benzaldehyde CAS No. 872183-48-7

2-(Naphthalen-2-ylmethoxy)benzaldehyde

Cat. No. B3058011
M. Wt: 262.3 g/mol
InChI Key: HFYQHCLSVAXTHF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(Naphthalen-2-ylmethoxy)benzaldehyde consists of a benzaldehyde group attached to a naphthalene group via a methoxy bridge . Detailed structural analysis would require more specific data or computational modeling.


Physical And Chemical Properties Analysis

2-(Naphthalen-2-ylmethoxy)benzaldehyde, like other aldehydes and ketones, contains a carbonyl group, which is a carbon-oxygen double bond . This group is highly polar due to the electronegativity difference between carbon and oxygen . More specific physical and chemical properties such as melting point, boiling point, and density would require more detailed data .

Scientific Research Applications

Synthesis and Catalysis

  • Iron-Catalyzed Benzannulation Reactions : An efficient method for synthesizing naphthalene derivatives, including 2-(Naphthalen-2-ylmethoxy)benzaldehyde, through Fe(III)-catalyzed benzannulation of 2-(2-oxoethyl)-benzaldehydes and alkynes has been developed. This method is notable for its use of inexpensive catalysts and mild reaction conditions (Zhu, Xiao, Guo, & Jiang, 2013).

Biochemical Reactions

  • Naphthalene Dioxygenase Reactions : Purified naphthalene dioxygenase from Pseudomonas sp. can oxidize toluene to benzaldehyde, showing the versatility of naphthalene derivatives in biochemical processes (Lee & Gibson, 1996).

Atmospheric Chemistry

  • Atmospheric Oxidation Mechanisms : The oxidation mechanism of naphthalene, a related compound to 2-(Naphthalen-2-ylmethoxy)benzaldehyde, in the atmosphere has been studied, revealing unique pathways compared to other aromatic compounds (Zhang, Lin, & Wang, 2012).

Organic Synthesis and Catalysis

  • Catalytic Oxidation Studies : Studies on the catalytic oxidation of naphthalene in moist acetic acid solutions using palladium in cooperation with Cu+/Cu2+ redox couple have applications in the synthesis of 2-(Naphthalen-2-ylmethoxy)benzaldehyde derivatives (Kuroda et al., 1991).

Photoluminescence and Electrochemical Properties

  • Optical and Electrochemical Properties : Novel Schiff bases bearing a naphthalene unit, which can be related to 2-(Naphthalen-2-ylmethoxy)benzaldehyde, have been synthesized, showing promising applications in optoelectronics due to their photoluminescence and electrochemical properties (Sęk et al., 2015).

Biological Activity

  • Evaluation of Biological Activity : Schiff base derivatives of naphthalene, such as Sulfonylhydrazide-Schiff Base, have been evaluated for antimicrobial activity, indicating potential biological applications for similar naphthalene derivatives (Amereih, Daraghmeh, Warad, & Al-Nuri, 2020).

Anti-Inflammatory Studies

  • Molecular Docking and Anti-Inflammatory Agents : N-Acylarylhydrazones synthesized from naphthalene derivatives have shown significant anti-inflammatory activity, highlighting the potential of related compounds in medicinal chemistry (Devi et al., 2020).

Safety And Hazards

While specific safety data for 2-(Naphthalen-2-ylmethoxy)benzaldehyde is not available, similar compounds such as benzaldehyde are known to be harmful if swallowed and can cause skin irritation . Always handle chemicals with appropriate safety precautions.

Future Directions

2-(Naphthalen-2-ylmethoxy)benzaldehyde has potential applications in medical research, particularly in drug development. Additionally, new synthetic routes for related compounds are being explored, such as the synthesis of renewable alkylated naphthalenes with benzaldehyde and angelica lactone . These developments suggest promising future directions for the study and application of 2-(Naphthalen-2-ylmethoxy)benzaldehyde.

properties

IUPAC Name

2-(naphthalen-2-ylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c19-12-17-7-3-4-8-18(17)20-13-14-9-10-15-5-1-2-6-16(15)11-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYQHCLSVAXTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)COC3=CC=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404533
Record name 2-(naphthalen-2-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Naphthalen-2-ylmethoxy)benzaldehyde

CAS RN

872183-48-7
Record name 2-(naphthalen-2-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Wen - 2019 - search.proquest.com
Asymmetric C–H functionalization represents one of the central topics in modern organic chemistry, which allows for the direct installation of functional groups onto ubiquitous C–H …
Number of citations: 2 search.proquest.com

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